
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-onehydrochloride
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Overview
Description
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-amino-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ketone functionalities. This combination of features makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a synthetic compound recognized primarily for its role as an NMDA (N-methyl-D-aspartate) receptor antagonist. This compound has garnered attention in pharmacological research due to its implications in various neurological studies and potential therapeutic applications.
- Molecular Formula : C10H17ClN\O
- Molecular Weight : 327.85 g/mol
- Melting Point : 97–98 °C
- Solubility : Highly soluble in water and ethanol
The primary mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its selective blockade of the NMDA receptor. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting these receptors, the compound can modulate excitatory neurotransmission, making it a valuable tool in studying conditions like ischemia, epilepsy, and chronic pain.
Neuropharmacology
Research indicates that this compound exhibits significant neuroprotective effects by preventing excitotoxicity associated with excessive glutamate activity. This property makes it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Ischemic Models : In animal models of ischemia, administration of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has demonstrated reduced neuronal damage and improved functional recovery post-injury. This suggests its potential in acute stroke management.
- Chronic Pain Studies : Clinical studies have shown that NMDA antagonists can alleviate neuropathic pain symptoms. The use of this compound in preclinical pain models has yielded promising results in reducing hyperalgesia and allodynia.
Toxicity and Safety
Despite its therapeutic potential, 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is associated with significant toxicity. Reports indicate risks of respiratory distress and seizures upon overdose or improper handling. Researchers are advised to implement stringent safety protocols when working with this compound.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism | Applications | Toxicity |
---|---|---|---|
MK-801 (Dizocilpine) | NMDA antagonist | Research in neuroprotection | High |
Ketamine | NMDA antagonist | Anesthetic and antidepressant | Moderate |
Memantine | NMDA antagonist | Alzheimer’s treatment | Low |
Properties
IUPAC Name |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7(6(11)5-10)9(8,3)4;/h7H,5,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERIRIJFIRQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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